5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
5-Methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a sulfur-containing substituent at position 2 (3-methylbutylthio group) and a methyl group at position 5. The triazolopyrimidinone scaffold is widely explored in medicinal chemistry due to its versatility in forming hydrogen bonds and interacting with biological targets, such as enzymes and receptors .
Properties
IUPAC Name |
5-methyl-2-(3-methylbutylsulfanyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-7(2)4-5-17-11-13-10-12-8(3)6-9(16)15(10)14-11/h6-7H,4-5H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTBSFACRSEPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)SCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of appropriate triazole and pyrimidine precursors under specific conditions. One common method involves the use of metallic salts to form multidimensional complexes . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences electronic, steric, and solubility properties. Key analogs include:
Key Observations :
- The 3-methylbutylthio group in the target compound introduces bulkiness and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents like methylthio .
- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrochemical activity and metabolic stability, while electron-donating groups (e.g., 4-methoxyphenyl in S1-TP ) modulate redox potentials.
Substituent Variations at Position 5
Position 5 modifications impact electronic effects and steric hindrance:
Key Observations :
- Methyl at position 5 is common across analogs and contributes to planarity of the core scaffold, facilitating π-π stacking interactions in biological systems .
- Chlorine or amine groups at position 5 (e.g., ) introduce polarity, affecting solubility and target selectivity.
Electrochemical Properties
Triazolopyrimidinones exhibit redox activity critical for drug metabolism and interactions. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) data for analogs include:
The target compound’s 3-methylbutylthio group, being electron-donating, is predicted to lower oxidation potentials compared to electron-withdrawing substituents (e.g., chloromethyl in S1-TP). This may enhance metabolic oxidation rates in vivo .
Antiparasitic Activity
Copper and cobalt complexes of 5-methyltriazolopyrimidinones (e.g., HmtpO ligands) show potent antileishmanial activity:
| Compound (Complex) | IC50 (L. infantum, µM) | IC50 (L. braziliensis, µM) | Selectivity Index (Macrophages) | References |
|---|---|---|---|---|
| Cu(HmtpO)₂(H₂O)₃₂·H₂O (1) | 20.0 | 22.1 | >10 | |
| Target Compound (Predicted) | N/A | N/A | N/A | — |
The 3-methylbutylthio group may enhance membrane penetration, though excessive lipophilicity could reduce bioavailability .
Antifungal and Antibacterial Activity
Analogs with aromatic thioethers (e.g., benzylthio in ) show moderate antifungal effects. However, the target compound’s aliphatic thioether may reduce potency compared to aromatic derivatives .
Solubility and Physicochemical Properties
The target compound’s 3-methylbutylthio group likely reduces solubility compared to smaller substituents, necessitating formulation strategies for drug delivery .
Biological Activity
5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound that has garnered attention due to its potential biological activities. Despite limited existing research, preliminary studies suggest that this compound may exhibit various pharmacological properties, including antimicrobial and cytotoxic effects. This article reviews the available literature on its biological activity, including synthesis methods, biological evaluations, and potential applications.
The molecular formula of this compound is , with a molecular weight of approximately 252.10 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as condensation or cyclization reactions. The specific synthetic routes can vary, but they generally aim to introduce the thioether group and the methyl substituent at the specified positions on the triazole-pyrimidine framework.
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyrimidines can possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit moderate to potent inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative organisms.
In one study, compounds structurally related to this compound demonstrated notable activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM for some derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3f | Escherichia coli | 0.25 |
| 3c | Micrococcus luteus | 0.50 |
Cytotoxicity
The cytotoxic effects of related compounds have also been evaluated using MTT assays on various cell lines such as HaCat and Balb/c 3T3 cells. Results indicated that certain derivatives exhibited promising cytotoxicity profiles, suggesting potential applications in cancer therapy or as antiproliferative agents .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of these compounds with target enzymes such as DNA gyrase and MurD. These studies revealed that the most active compounds form strong hydrogen bonds and hydrophobic interactions within the active sites of these enzymes, which are crucial for their antibacterial activity. For example, compound 3g showed significant binding energy similar to that of ciprofloxacin, a well-known antibiotic .
Case Studies and Future Directions
While direct studies on this compound are scarce, the findings from related compounds indicate a promising avenue for future research. The exploration of its full biological profile through in vitro and in vivo studies could uncover new therapeutic potentials.
Potential Research Areas
- Antimicrobial Development: Further investigation into its efficacy against resistant strains.
- Cancer Therapeutics: Exploration of its cytotoxic effects on various cancer cell lines.
- Mechanistic Studies: Understanding the detailed mechanisms of action through biochemical assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
